molecular formula C23H25BrN4O3 B7498857 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione

8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione

Cat. No.: B7498857
M. Wt: 485.4 g/mol
InChI Key: ZPYOEIQYKAXQNL-UHFFFAOYSA-N
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Description

8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a purine core substituted with two isobutyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Furan Intermediate: This step involves the bromination of phenylfuran using bromine or a brominating agent under controlled conditions.

    Coupling with Purine Derivative: The bromophenyl furan intermediate is then coupled with a purine derivative through a series of reactions, including nucleophilic substitution and cyclization, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 8-[5-(2-Bromophenyl)furan-2-yl]-3-isobutyl-7-(2-methoxyethyl)-3,7-dihydro-purine-2,6-dione
  • 8-(2-Difluoromethoxy-phenyl)-7-(2-methoxy-ethyl)-3-propyl-3,7-dihydro-purine-2,6-dione
  • 8-Bromo-7-isobutyl-3-methyl-3,7-dihydro-purine-2,6-dione

Uniqueness

The uniqueness of 8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione lies in its specific substitution pattern and the presence of both bromophenyl and furan moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-[5-(2-bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN4O3/c1-13(2)11-27-19-21(28(12-14(3)4)23(30)26-22(19)29)25-20(27)18-10-9-17(31-18)15-7-5-6-8-16(15)24/h5-10,13-14H,11-12H2,1-4H3,(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYOEIQYKAXQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1C3=CC=C(O3)C4=CC=CC=C4Br)N(C(=O)NC2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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